molecular formula C20H23NO3 B13439339 (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide

(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide

Cat. No.: B13439339
M. Wt: 325.4 g/mol
InChI Key: UIVKAFXVMUZVHS-QYZOEREBSA-N
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Description

(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through the reaction of phenylacetic acid with diazomethane under controlled conditions to form the cyclopropane ring.

    Carboxylation: The cyclopropane ring is then carboxylated using carbon dioxide in the presence of a suitable catalyst.

    Amidation: The final step involves the reaction of the carboxylic acid with [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Halogenation reactions can introduce halogen atoms into the phenyl ring, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation or pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylcyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring structure but differ in their substituents.

    [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide derivatives: These compounds have similar amide groups but differ in their core structures.

Uniqueness

(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide is unique due to its specific combination of a cyclopropane ring and an amide group, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of (1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha®-(4-ethoxyphenyl)-2-hydroxyethyl]amide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

(1S,2S)-N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C20H23NO3/c1-2-24-16-10-8-15(9-11-16)19(13-22)21-20(23)18-12-17(18)14-6-4-3-5-7-14/h3-11,17-19,22H,2,12-13H2,1H3,(H,21,23)/t17-,18+,19+/m1/s1

InChI Key

UIVKAFXVMUZVHS-QYZOEREBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](CO)NC(=O)[C@H]2C[C@@H]2C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)C(CO)NC(=O)C2CC2C3=CC=CC=C3

Origin of Product

United States

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